![molecular formula C13H17N3O4 B1305980 Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate CAS No. 65715-48-2](/img/structure/B1305980.png)
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a compound that is structurally related to various pharmacologically active molecules. It contains a nitrobenzoate group, which is a common moiety in many therapeutic agents, and a 4-methylpiperazin-1-yl group, which is often found in neurotropic and psychotropic agents . The compound's relevance in the pharmaceutical industry can be inferred from its structural similarity to other compounds with known antimicrobial, neuroleptic, and psychotropic properties.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a related compound, was achieved through bromination and subsequent amination, with optimization of reaction conditions such as temperature, time, and material ratios . This suggests that the synthesis of this compound would similarly require careful control of reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often features extensive hydrogen bonding, which can lead to the formation of complex molecular arrangements such as chains, rings, and sheets . These intermolecular interactions are crucial for the stability and crystalline nature of these compounds. The presence of nitro groups and aromatic systems also contributes to the electronic properties of these molecules, which can be analyzed using spectroscopic methods and theoretical calculations .
Chemical Reactions Analysis
Compounds with nitrobenzoate groups are reactive and can undergo various chemical transformations. For example, nitropyrazoles, which share some structural features with this compound, can be synthesized through nitration and arylation reactions . These reactions can lead to the formation of new compounds with different substituents, which can further react with nucleophiles to yield a variety of products. The reactivity of the nitro group and its influence on the electronic structure of the molecule are important considerations in the study of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the presence of a nitro group can significantly affect the acidity and basicity of the molecule, as well as its solubility in various solvents . The molecular conformation, as determined by spectroscopic methods such as IR, NMR, and mass spectrometry, provides insights into the molecule's behavior in different environments . Additionally, the electronic structure, including the energies of the frontier orbitals, can be used to predict the molecule's reactivity and interaction with biological targets .
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to inhibit the cdk4/cyclin d1 and ark5 kinases, which are involved in cell cycle regulation and metabolic processes .
Pharmacokinetics
Related compounds have shown varied absorption and distribution profiles, and their metabolism and excretion are often complex .
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells at concentrations of approximately 30-100 nm .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)11-4-3-10(13(17)20-2)9-12(11)16(18)19/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPYNGMXXLTUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387700 | |
Record name | Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65715-48-2 | |
Record name | Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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